molecular formula C7H5ClN4O2 B8692653 2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B8692653
M. Wt: 212.59 g/mol
InChI Key: HTJFUIVQIDJTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both amino and chloro substituents on the pyrazolo[1,5-a]pyrimidine ring system imparts unique chemical properties to this compound, making it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate aminopyrazole derivatives with chloro-substituted pyrimidine precursors. One common method involves the reaction of 3-amino-5-chloropyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The presence of the amino and chloro substituents enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of amino and chloro groups on the pyrazolo[1,5-a]pyrimidine ring system enhances its potential as a versatile intermediate in synthetic chemistry and as a potent bioactive molecule in medicinal chemistry .

Properties

Molecular Formula

C7H5ClN4O2

Molecular Weight

212.59 g/mol

IUPAC Name

2-amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C7H5ClN4O2/c8-3-1-10-6-4(7(13)14)5(9)11-12(6)2-3/h1-2H,(H2,9,11)(H,13,14)

InChI Key

HTJFUIVQIDJTQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C(=NN21)N)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of allyl 2-amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate 4b (1 g, 3.96 mmol) in DCM (15 mL) was added phenylsilane (856.6 mg, 0.9756 mL, 7.916 mmol), followed by Pd(PPh3)4 (182.9 mg, 0.1583 mmol). The reaction was stirred at room temperature for 7 h. The reaction mixture was filtered and the solid was washed with DCM to give a light yellow solid (43.2 g). This solid was triturated further in DCM (225 mL) at RT for 45 min, then filtered and dried overnight under vacuum to provide 2-amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5b as a yellow solid (791 m, 94% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.9756 mL
Type
reactant
Reaction Step Two
Quantity
182.9 mg
Type
catalyst
Reaction Step Three
Name
Yield
94%

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